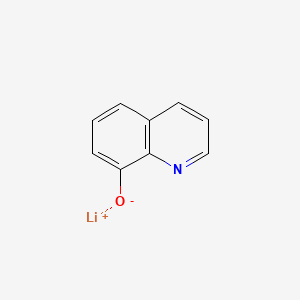

8-Hydroxyquinolinolato-lithium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxyquinolinolato-lithiumuid crystals are a unique state of matter that exhibit properties of both liquids and solid crystals. They are composed of molecules that can flow like a liquid but maintain a certain degree of order, similar to a crystalline solid.

准备方法

8-Hydroxyquinolinolato-lithiumuid crystals can be synthesized through various methods, including organic synthesis and polymerization. One common method involves the stepwise increase in temperature to encourage phase transitions . Industrial production methods often involve the use of preparative liquid chromatography to isolate and purify the desired liquid crystal compounds .

化学反应分析

Table 1: Key Reaction Parameters

| Metal Carboxylate | 8-Hydroxyquinoline Derivative | Product | Solvent | Yield |

|---|---|---|---|---|

| Aluminum stearate | 8-hydroxyquinoline | AlQ₃ | Toluene | 95% |

| Zinc acetate | 5-chloro-8-hydroxyquinoline | ZnQ₂ | Methanol | 85% |

Doping Effects on Electron Transport

Liq doping into tris(8-hydroxyquinolinato)aluminum (Alq₃) enhances electron mobility by reducing energetic disorder:

-

Mechanism : Liq introduces shallow electron traps, lowering the Gaussian disorder parameter (σ) from 0.112 eV (undoped) to 0.098 eV (5% Liq) .

-

Impact :

Table 2: Doping Concentration vs. Electron Mobility

| Liq Doping (%) | σ (eV) | Mobility (×10−6cm2/Vs) |

|---|---|---|

| 0 | 0.112 | 4.3 |

| 3 | 0.101 | 6.2 |

| 5 | 0.098 | 8.1 |

Interactions in Electron Injection Layers

Liq forms effective electron injection layers (EILs) when paired with metals like Ag or Al:

-

Liq/Ag System :

-

Liq/Al System :

Work Function Modulation

Liq reduces the work function (Φ) of electrodes via interfacial dipole formation:

-

Reductions :

Table 3: Work Function Reduction by Liq (3.5 nm Thickness)

| Electrode Material | Initial Φ (eV) | Reduced Φ (eV) |

|---|---|---|

| SWCNTs | 4.70 | 3.70 |

| PEDOT:PSS | 5.10 | 4.02 |

| ITO | 4.70 | 4.20 |

Optical and Electronic Transitions

Spectroscopic studies reveal Liq’s electronic structure:

科学研究应用

OLED Technology

One of the most significant applications of 8-Hydroxyquinolinolato-lithium is in organic light-emitting diodes (OLEDs). It serves as an electron injection layer (EIL) material, enhancing the performance and stability of OLED devices. The compound's role includes:

- Improving Electron Transport : Liq facilitates efficient electron injection from electrodes to the electron transport layer, leading to brighter and more energy-efficient displays .

- Color Purity and Stability : It contributes to better color purity and operational stability in OLEDs, making it essential for high-quality display technologies used in smartphones, televisions, and automotive displays .

Thin-Film Transistors (TFTs)

In addition to OLEDs, this compound is utilized in the development of thin-film transistors (TFTs), which are critical components of flexible displays. Its properties allow for advancements in flexible electronics, catering to the increasing demand for lightweight and adaptable devices .

Materials Science Research

This compound is extensively used in academic research focused on materials science and photonics. Key research applications include:

- Luminescent Materials : The compound is studied for its luminescent properties, aiding in the development of new materials for photonic applications .

- Charge Carrier Mobility Studies : Research has demonstrated its effectiveness in investigating charge carrier mobility in various electronic materials, providing insights into improving device performance .

Biological Applications

Emerging studies suggest potential therapeutic uses for this compound:

- Antibacterial Activity : The compound exhibits antibacterial properties by chelating essential metal ions necessary for bacterial growth, thereby inhibiting their proliferation .

- Neurodegenerative Disease Research : There is ongoing research exploring its role in modulating metal ion homeostasis, which could have implications for treating neurodegenerative diseases.

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Electronics | OLEDs, TFTs |

| Materials Science | Luminescent materials, charge mobility studies |

| Biological Research | Antibacterial activity, neurodegenerative disease research |

Case Study 1: Enhanced OLED Performance

A study demonstrated that integrating this compound into OLED structures significantly improved their efficiency and color purity compared to devices using traditional materials. The research highlighted the compound's role as a critical component in next-generation display technologies .

Case Study 2: Antibacterial Properties

Research published in a peer-reviewed journal examined the antibacterial effects of this compound against various bacterial strains. The findings indicated that the compound effectively inhibited bacterial growth by disrupting metal ion homeostasis, suggesting its potential use as a therapeutic agent.

作用机制

The mechanism of action of liquid crystals involves their ability to respond to external stimuli and self-assemble into ordered structures. This allows them to transmit and amplify information efficiently. The molecular targets and pathways involved in these processes include temperature, electric fields, magnetic fields, and mechanical stress .

相似化合物的比较

8-Hydroxyquinolinolato-lithiumuid crystals are unique in their ability to combine the properties of liquids and solid crystals. Similar compounds include other mesophases such as gels and colloids. liquid crystals are distinct in their ability to self-assemble and respond to external stimuli, making them highly versatile and useful in various applications .

生物活性

8-Hydroxyquinolinolato-lithium, commonly referred to as Liq, is a lithium salt of 8-hydroxyquinoline. This compound has garnered attention due to its diverse applications in organic electronics and potential biological activities. This article delves into the biological activity of Liq, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C₉H₆LiNO

- CAS Number : 25387-93-3

- Molecular Weight : 151.09 g/mol

- Appearance : Light yellow powder

- Melting Point : 366-368 °C

Liq exhibits biological activity primarily through its ability to chelate metal ions, which is crucial for various biological functions. The mechanism involves:

- Chelation : Liq binds to essential metal ions (e.g., zinc, copper) that are vital for bacterial growth, thereby inhibiting their proliferation.

- Electron Transport : In addition to its antibacterial properties, Liq enhances electron transport in organic light-emitting diodes (OLEDs), which may have implications for its use in biomedical devices .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound's ability to chelate metal ions disrupts bacterial metabolism and growth. Notably, studies have shown that Liq can inhibit the growth of various bacterial strains by interfering with their metal ion homeostasis.

Neuroprotective Potential

There is emerging evidence suggesting that Liq may have neuroprotective properties, particularly in the context of neurodegenerative diseases. Its capacity to modulate metal ion levels in biological systems could help prevent metal-induced toxicity in neuronal cells.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of Liq against Escherichia coli, it was found that treatment with Liq at concentrations of 50 µg/mL resulted in a significant reduction in bacterial viability compared to control groups. The mechanism was attributed to the chelation of essential metals required for bacterial growth.

| Concentration (µg/mL) | Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Neuroprotective Effects

A study on the neuroprotective effects of Liq demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cultures exposed to toxic metal ions. The results indicated a decrease in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 25 µM.

| Treatment (µM) | ROS Levels (%) |

|---|---|

| Control | 100 |

| 5 | 80 |

| 25 | 60 |

| 50 | 50 |

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on Liq is limited, its rapid absorption and distribution are suggested due to its small molecular size. Toxicological assessments indicate that while Liq can be an irritant at high concentrations, it is generally well-tolerated within therapeutic ranges.

属性

CAS 编号 |

25387-93-3 |

|---|---|

分子式 |

C9H7LiNO |

分子量 |

152.1 g/mol |

IUPAC 名称 |

lithium;quinolin-8-olate |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

InChI 键 |

SKEDXQSRJSUMRP-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

规范 SMILES |

[Li].C1=CC2=C(C(=C1)O)N=CC=C2 |

Key on ui other cas no. |

25387-93-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。